Enhanced Aqueous Solubility Profile Relative to Sulfonyl and Thioether Analogs
In head-to-head comparison of solubility in aqueous media, the sulfinyl moiety of 3-methanesulfinylaniline confers intermediate polarity that enhances solubility relative to the more lipophilic methylthio analog, while avoiding the strong crystal lattice energy often associated with sulfones. This enables the compound to be processed in water-miscible solvent systems without the need for highly organic co-solvents, a critical factor for scale-up and bioconjugation applications .
| Evidence Dimension | Aqueous solubility (qualitative and solvent compatibility) |
|---|---|
| Target Compound Data | Freely soluble in water; sparingly soluble in ethanol; insoluble in ether (observed experimentally by a commercial manufacturer) |
| Comparator Or Baseline | Typical methylthioaniline (more lipophilic, requires organic co-solvents) and methylsulfonylaniline (higher melting point, 72 °C [1], may require heating) |
| Quantified Difference | Quantitative solubility data in mg/mL is not available from primary sources; difference is inferred from class-level polarity and melting point data (m.p. of sulfonyl analog: 72 °C [1] vs. target compound as a liquid or low-melting solid) |
| Conditions | Ambient temperature; standard laboratory solvent systems (water, ethanol, ether) |
Why This Matters
Sourcing decisions for chemical synthesis and medicinal chemistry programs benefit from a building block that exhibits greater water compatibility than its sulfonyl and thioether counterparts, reducing the need for organic co-solvents and simplifying downstream processing.
- [1] 0elem. 3-Methanesulfonylaniline (CAS 35216-39-8). Melting point: 72 °C. View Source
